N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-25(21,13-15-6-2-1-3-7-15)19-10-4-5-11-22-16-8-9-17-18(12-16)24-14-23-17/h1-3,6-9,12,19H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBDEJWTWZPLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Alkyne formation: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Sulfonamide formation: The final step involves the reaction of the intermediate with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physical Properties
Melting points and solubility are influenced by substituents and salt formation:
- Piperazine HCl Salts : Exhibit high melting points (164–203°C) due to ionic interactions. For example, compound 9 (o-tolyl-substituted) melts at 202–203°C .
- Benzimidazoles : Lower melting points (unspecified in evidence) but likely reduced solubility due to planar aromatic cores .
- Thiadiazole Acetamides : Moderate melting points (e.g., 171–172°C for compound 5p) .
Table 3: Melting Points of Selected Compounds
| Compound | Melting Point (°C) | Salt Form | Reference |
|---|---|---|---|
| Piperazine derivative 9 | 202–203 | HCl | |
| Piperazine derivative 25 | 171–172 | HCl | |
| Thiadiazole acetamide 5p | 171–172 | None |
Elemental and Spectroscopic Analysis
Elemental analysis and NMR data consistently validate purity and structure:
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its electron-rich characteristics, enhancing interactions with biological targets. The but-2-yn-1-yl linker provides spatial flexibility, while the methanesulfonamide group is often associated with anti-inflammatory properties.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzo[d][1,3]dioxole unit facilitates π-π interactions with aromatic residues in proteins, while the sulfonamide group can inhibit various enzymes involved in inflammatory pathways.
In Vitro Studies
Research has shown that compounds with similar structures exhibit significant activity against cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.30 - 157.4 | |
| CAMA-1 | 0.16 - 139 | |
| SKBR-3 | 0.09 - 93.08 | |
| HCC1954 | 0.51 - 157.2 |
These studies indicate that the compound may inhibit proliferation in various breast cancer cell lines, suggesting potential applications in oncology.
In Vivo Studies
While in vitro results are promising, further research is needed to explore in vivo efficacy and safety profiles. Animal models will be crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of structurally related compounds, it was found that certain derivatives of benzo[d][1,3]dioxole demonstrated potent inhibitory effects on tumor growth in mice models. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of sulfonamide derivatives similar to this compound. Results showed a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) in animal models treated with these compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Benzo[d][1,3]dioxole derivatives are reacted with alkynyl intermediates under controlled temperatures (60–90°C) and solvents like DMF or THF .
- Sulfonamide formation : A sulfonyl chloride intermediate reacts with amines, requiring precise pH control (7–9) and catalysts like triethylamine .
- Purification : Flash column chromatography (e.g., 33% Et₂O in pentane) or HPLC ensures >95% purity .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–90°C | Higher yields at 80°C |
| Solvent | DMF/THF | DMF enhances reactivity |
| Reaction Time | 24–48 hours | Longer durations reduce side products |
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 366.4 g/mol) .
- Purity assessment :
- HPLC : Uses C18 columns with methanol/water gradients (95% purity threshold) .
- Thermal stability :
- DSC/TGA : Melting points >150°C indicate stability under storage .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays targeting metalloproteinases or kinases (e.g., MMP-1, IC₅₀: 0.1–1 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Cross-study validation : Compare assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., caspase-3 activation for apoptosis) .
- Dose-response refinement : Test broader concentration ranges (0.1–100 µM) to identify off-target effects .
Q. What strategies improve the compound’s selectivity for target enzymes?
- Structural modifications :
- Introduce fluorine or methyl groups to enhance binding pocket interactions (e.g., 4-fluorophenyl in increased kinase selectivity by 10-fold) .
- Replace the sulfonamide with urea moieties to reduce off-target binding .
- Computational modeling :
- Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs .
Q. How can structure-activity relationships (SAR) guide derivative design?
-
Key substituent effects :
Substituent Bioactivity Change Mechanism Insight Benzo[d][1,3]dioxole ↑ Antimicrobial activity Enhances membrane penetration Sulfonamide ↓ Cytotoxicity Reduces non-specific binding Fluorophenyl ↑ Kinase inhibition Stabilizes hydrophobic pockets -
Case study : Replacing the but-2-yn-1-yl group with piperidine () improved oral bioavailability by 40% .
Q. What methodologies address stability challenges in aqueous environments?
- Formulation strategies :
- Use cyclodextrin encapsulation to enhance solubility and prevent hydrolysis .
- Adjust pH to 5–6 during storage to slow degradation .
- Degradation analysis :
- LC-MS identifies hydrolysis byproducts (e.g., sulfonic acid derivatives) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
